molecular formula C20H22N3OP B14663346 N,N'-Dimethyl-N,N',N''-triphenylphosphoric triamide CAS No. 50869-81-3

N,N'-Dimethyl-N,N',N''-triphenylphosphoric triamide

Cat. No.: B14663346
CAS No.: 50869-81-3
M. Wt: 351.4 g/mol
InChI Key: QUJYBXAKPFWUJO-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide is a chemical compound known for its unique structure and properties It is characterized by the presence of three phenyl groups and three amide groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide typically involves the reaction of triphenylphosphine with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethyl-N,N’-dihexyl-3-oxapentanediamide
  • N,N’-Dihexyl-3-thiopentanediamide
  • N,N’-Dihexyl-3-oxapentanediamide

Uniqueness

N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide is unique due to its specific structure, which includes three phenyl groups and three amide groups attached to a central phosphorus atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

50869-81-3

Molecular Formula

C20H22N3OP

Molecular Weight

351.4 g/mol

IUPAC Name

N-bis(N-methylanilino)phosphorylaniline

InChI

InChI=1S/C20H22N3OP/c1-22(19-14-8-4-9-15-19)25(24,21-18-12-6-3-7-13-18)23(2)20-16-10-5-11-17-20/h3-17H,1-2H3,(H,21,24)

InChI Key

QUJYBXAKPFWUJO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)P(=O)(NC2=CC=CC=C2)N(C)C3=CC=CC=C3

Origin of Product

United States

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